Halogenated indazole precursors require Pd-catalyzed cross-couplings, adding cost and trace metal issues. 1H-Indazole-6-carbonitrile (CAS 141290-59-7) bypasses this with a directly convertible 6-cyano group:
Supplied under strict QC for seamless scale-up.
1H-indazole-6-carbonitrile (CAS 141290-59-7) is an electron-deficient heterocyclic building block procured primarily for the synthesis of advanced kinase inhibitors, PROTACs, and biologically active small molecules. Characterized by its rigid bicyclic core and the strongly electron-withdrawing cyano group at the 6-position, this compound serves as a critical intermediate in medicinal chemistry. The cyano moiety modulates the electronic environment of the indazole ring, enhancing its hydrogen-bonding capacity in biological targets, while providing an orthogonal reactive handle for downstream conversions into primary amines, amidines, and carboxylic acids. Its established synthetic utility makes it a foundational material for scalable pharmaceutical manufacturing and targeted drug discovery workflows [1].
Substituting 1H-indazole-6-carbonitrile with close analogs like 1H-indazole-5-carbonitrile, 6-bromo-1H-indazole, or 1H-indole-6-carbonitrile introduces specific failures in synthetic processability and end-product performance. Positional isomers such as the 5-cyano variant alter the spatial trajectory of the functional group, leading to steric clashes and reduced binding affinity in kinase hinge regions. Halide analogs like 6-bromo-1H-indazole require transition-metal-catalyzed cross-couplings for downstream functionalization, which increase process complexity, trace metal contamination risks, and cost compared to the direct reduction or hydrolysis of the nitrile. Furthermore, replacing the indazole core with an indole eliminates a crucial hydrogen-bond acceptor, degrading target engagement and rendering the substitution impractical for targeted pharmaceutical precursors [1].
1H-Indazole-6-carbonitrile: 6-cyano vector for kinase hinge binding
4-CN, 5-CN, 7-CN, or unsubstituted indazole: lack essential vector, abrogating kinase affinity
Generic substitution with uncharacterized indazole building blocks may yield inactive or off-target compounds.
In the development of targeted kinase inhibitors, the precise positioning of the electron-withdrawing group dictates target engagement. Studies comparing indazole carbonitrile isomers demonstrate that the 6-cyano substitution provides an exact alignment within the ATP-binding pocket compared to the 5-cyano isomer. The 6-cyano group enhances the hydrogen-bond donor strength of the indazole N1-H while projecting into a favorable hydrophobic space, yielding a 10- to 100-fold improvement in IC50 values. This strict regiochemical requirement dictates that 1H-indazole-6-carbonitrile must be procured to achieve the required nanomolar potency in advanced inhibitor pipelines [1].
| Evidence Dimension | Target kinase inhibitory activity (IC50) |
| Target Compound Data | Nanomolar range (0.01 - 0.1 µM) for 6-cyano derivatives |
| Comparator Or Baseline | 1H-indazole-5-carbonitrile derivatives |
| Quantified Difference | 10- to 100-fold reduction in potency for the 5-cyano positional isomer |
| Conditions | In vitro kinase assay evaluating ATP-competitive hinge-binding inhibitors |
Procuring the exact 6-cyano isomer is mandatory for achieving the required binding affinity and potency in kinase-targeted drug discovery programs.
For the synthesis of aminomethyl- or amidine-functionalized indazoles, 1H-indazole-6-carbonitrile offers a metal-free downstream pathway. The cyano group can be directly reduced to a primary amine or converted to an amidine with high atom economy. In contrast, utilizing 6-bromo-1H-indazole as a starting material necessitates palladium- or copper-catalyzed cross-coupling reactions to achieve similar functionalization. This introduces expensive catalysts, specialized ligands, and the need for rigorous heavy metal purging in late-stage pharmaceutical intermediates, increasing overall process costs and complexity [1].
| Evidence Dimension | Process steps to aminomethyl/amidine derivatives |
| Target Compound Data | Direct 1-step reduction/conversion without transition metals |
| Comparator Or Baseline | 6-bromo-1H-indazole |
| Quantified Difference | Eliminates transition-metal catalysis and subsequent heavy-metal remediation steps |
| Conditions | Standard pharmaceutical intermediate scale-up synthesis |
Selecting the cyano precursor streamlines synthetic routes, reduces catalyst costs, and minimizes heavy metal contamination risks in active pharmaceutical ingredient (API) manufacturing.
The selection of the indazole core over the structurally similar indole core is driven by distinct physicochemical and hydrogen-bonding profiles. 1H-indazole-6-carbonitrile possesses an additional nitrogen atom (N2) compared to 1H-indole-6-carbonitrile, allowing it to act simultaneously as a hydrogen-bond donor (N1-H) and acceptor (N2). This bidentate interaction anchors the molecule in the hinge region of target proteins. Furthermore, the electron-withdrawing 6-cyano group lowers the pKa of the indazole N-H relative to the indole, modulating its acidity and altering its interaction profile in physiological environments [1].
| Evidence Dimension | Hinge-region hydrogen bonding capability |
| Target Compound Data | Bidentate (donor/acceptor) interaction via the indazole N1-H and N2 |
| Comparator Or Baseline | 1H-indole-6-carbonitrile |
| Quantified Difference | Loss of the N2 hydrogen-bond acceptor in the indole analog |
| Conditions | Structure-activity relationship (SAR) profiling in protein binding pockets |
The bidentate hydrogen-bonding profile of the indazole core prevents substitution with indole analogs in structure-based drug design.
1H-indazole-6-carbonitrile is a foundational building block for developing inhibitors targeting kinases such as HPK1, COT, and iNOS. Its specific regiochemistry and electronic profile optimize hinge-region binding, making it highly relevant for oncology and immunology drug discovery workflows [1].
The compound serves as a precursor for the warhead component in PROTACs. The 6-cyano group provides a versatile handle for linker attachment—typically via reduction to an amine—while maintaining the high-affinity target engagement required for efficient protein degradation [1].
In the synthesis of conformationally restricted benzamidine surrogates, such as platelet GPIIb-IIIa receptor antagonists, the 6-cyano group is directly converted into an amidine. This route offers process efficiency and avoids the complex cross-coupling steps associated with halogenated precursors [2].
Irritant